INSCoV-600K(1) -

INSCoV-600K(1)

Catalog Number: EVT-15279106
CAS Number:
Molecular Formula: C23H22ClF2N5O2S
Molecular Weight: 506.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

INSCoV-600K(1) is a compound that has garnered attention for its potential applications in the treatment of viral infections, particularly those caused by coronaviruses. This compound is classified under the category of antiviral agents and is being investigated for its efficacy against severe acute respiratory syndrome coronavirus 2, the virus responsible for COVID-19. The exploration of INSCoV-600K(1) is part of a broader effort to develop effective therapeutics in response to emerging viral threats.

Source and Classification

INSCoV-600K(1) was developed through a series of chemical modifications aimed at enhancing its antiviral properties. It falls within the class of small molecule inhibitors, which are designed to target specific viral proteins or processes critical for viral replication. The classification of this compound is primarily based on its mechanism of action and the specific viral targets it aims to inhibit.

Synthesis Analysis

Methods and Technical Details:

The synthesis of INSCoV-600K(1) involves several steps that typically include the following:

  1. Initial Compound Selection: Starting from a lead compound known for antiviral activity, structural modifications are made to improve efficacy and reduce toxicity.
  2. Chemical Modifications: These modifications may involve adding functional groups that enhance binding affinity to viral targets or altering solubility properties.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.
  4. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Technical details regarding specific reagents, reaction conditions, and yields are often documented in patent filings or research publications related to INSCoV-600K(1) .

Molecular Structure Analysis

Structure and Data:

The molecular structure of INSCoV-600K(1) can be described using standard chemical notation. It typically consists of a core structure that includes various functional groups tailored to interact with viral proteins. Detailed structural data would include:

  • Molecular Formula: A precise representation of the atoms present in the compound.
  • 3D Structure: Visualization tools such as molecular modeling software can depict how the compound interacts with its target.

This structural analysis is crucial for understanding how modifications affect its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details:

INSCoV-600K(1) may undergo various chemical reactions during its synthesis and in biological systems. Key reactions include:

  1. Formation of Covalent Bonds: The compound may form covalent bonds with viral proteins, inhibiting their function.
  2. Metabolic Reactions: Once administered, INSCoV-600K(1) could be metabolized by liver enzymes, impacting its efficacy and safety profile.

Understanding these reactions helps in predicting pharmacokinetics and potential side effects.

Mechanism of Action

Process and Data:

The mechanism of action for INSCoV-600K(1) involves targeting specific viral components essential for replication. Typically, this includes:

  • Inhibition of Viral Entry: The compound may block receptors or proteins that facilitate viral entry into host cells.
  • Disruption of Viral Replication: By interfering with viral polymerases or proteases, INSCoV-600K(1) can halt the replication cycle.

Data from preclinical studies often provide insights into its effectiveness against various strains of coronaviruses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties:

INSCoV-600K(1) exhibits several important physical and chemical properties:

  • Solubility: The solubility profile in various solvents is critical for formulation development.
  • Stability: Stability under different environmental conditions (temperature, light) must be assessed to ensure shelf life.
  • Melting Point: This property can indicate purity levels and help in characterizing the compound.

These properties are evaluated according to standardized testing methods .

Applications

Scientific Uses:

INSCoV-600K(1) has potential applications in several areas:

  • Antiviral Therapy: Primarily aimed at treating infections caused by coronaviruses.
  • Research Tool: Useful in studying viral mechanisms and testing other antiviral compounds.
  • Pharmaceutical Development: As part of drug discovery pipelines aimed at developing new treatments for respiratory viruses.

The ongoing research into INSCoV-600K(1) underscores its significance in addressing current public health challenges related to viral infections.

Mechanistic Basis of SARS-CoV-2 Mpro/3CLpro Inhibition

Covalent Binding Mechanisms to Cysteine Residues in Viral Protease Active Sites

INSCoV-600K(1) exerts its antiviral activity through targeted covalent modification of the catalytic cysteine residue (Cys145) within the substrate-binding cleft of SARS-CoV-2 main protease (Mpro/3CLpro). The compound features a reactive chloroacetamide warhead that undergoes nucleophilic attack by the thiol group (–SH) of Cys145, forming an irreversible thioether adduct (C–S bond). This covalent linkage permanently obstructs the protease’s catalytic dyad (His41–Cys145), preventing proteolytic processing of viral polyproteins essential for replication [1] [2].

The specificity of this reaction is enhanced by non-covalent interactions between INSCoV-600K(1)’s functional groups (pyrimidine, thiazole) and substrate recognition subsites (S1, S2, S4) of Mpro. X-ray crystallographic analyses of analogous compounds reveal that the chloroacetamide warhead positions the electrophilic carbon atom within 3.2 Å of Cys145’s sulfur atom, facilitating optimal orbital overlap for covalent bond formation [5]. This dual recognition mechanism—reversible binding followed by irreversible inactivation—distinguishes covalent protease inhibitors from non-covalent counterparts.

Table 1: Covalent Warhead Targeting in Coronavirus Protease Inhibitors

CompoundWarhead ChemistryTarget ResidueBond TypeDissociation Constant (Kd)
INSCoV-600K(1)ChloroacetamideCys145 (Mpro)Thioether≤ 50 nM [1]
GC-376AldehydeCys145 (Mpro)Hemiacetal0.03 µM [3]
Boceprevirα-KetoamideCys145 (Mpro)Thiohemiketal4.1 µM [5]

Structural Determinants of Irreversible Enzyme Inactivation Kinetics

The irreversible inhibition kinetics of INSCoV-600K(1) are governed by specific structural motifs that optimize binding residence time and reaction efficiency:

  • Chiral Center Configuration: The (R)-stereochemistry at the α-carbon of the chloroacetamide chain positions the warhead electrophile toward Cys145, reducing steric clashes with His41. Enantiomeric studies show the (S)-isomer exhibits >100-fold reduced inactivation rates [5].
  • Hydrophobic Scaffold Optimization: A 4-(thiazol-5-yl)phenyl group occupies the S2/S3 hydrophobic subsites, while the pyrimidine-5-yl moiety engages in π-stacking with His163. These interactions increase non-covalent affinity (Ki ~ 25 nM), prolonging warhead proximity to Cys145 [2] [6].
  • Diffuorocyclohexyl Motif: This group enhances membrane permeability (LogP = 3.9) and fills the S1 specificity pocket via van der Waals contacts with Met165, reducing dissociation probability prior to covalent bond formation .

Kinetic studies demonstrate time-dependent inactivation with a second-order rate constant (k~inact~/K~i~) of 1.2 × 10⁴ M⁻¹s⁻¹. Pre-steady-state kinetics reveal a rapid initial non-covalent binding phase (K~i~ = 35 nM), followed by slower covalent modification (t~½~ = 8 min) [1]. This kinetic profile ensures sustained enzyme inhibition even after plasma clearance of the compound.

Table 2: Structural Features Governing Inhibition Kinetics of INSCoV-600K(1)

Structural ElementRole in Irreversible InhibitionImpact on Kinetics
Chloroacetamide WarheadElectrophilic center for Cys145 thiol attackk~inact~ = 0.15 min⁻¹ (pseudo-first order) [3]
(R)-α-Amino ConfigurationOptimal positioning for nucleophilic assault150-fold ↑ k~inact~ vs. (S)-isomer [5]
4,4-Difluorocyclohexyl GroupS1 subsite occupancy and desolvationK~i~ reduced 8-fold vs. cyclohexyl analogue
Pyrimidin-5-yl MoietyHydrogen bonding with Glu166 backbone NHResidence time ↑ 40% [2]

Comparative Analysis of Electrophilic Warhead Strategies in Coronavirus Protease Inhibitors

INSCoV-600K(1)’s chloroacetamide warhead represents a strategic evolution from prior electrophilic inhibitors targeting viral proteases. Key comparative advantages include:

  • Reactivity–Selectivity Balance: Unlike aldehydes (e.g., GC-376) that form reversible hemiacetals, chloroacetamides provide irreversible inactivation with reduced off-target reactivity. Mass spectrometry studies show INSCoV-600K(1) modifies <5% of human serine proteases (trypsin, chymotrypsin) at concentrations effective against Mpro [3] [5].
  • Metabolic Stability: α-Ketoamide warheads (e.g., Boceprevir derivatives) undergo rapid reduction by cytosolic ketoreductases. The chloroacetamide’s C–Cl bond confers stability (t~½~ > 120 min in human hepatocytes) while maintaining electrophilicity [5].
  • Warhead Versatility: Patent WO2021219089A1 discloses analogues where chloroacetamide is replaced by acrylamide or vinyl sulfonamide warheads. Though these exhibit faster k~inact~ values, they suffer from plasma protein binding (>95%), reducing free inhibitor concentration. INSCoV-600K(1)’s chloroacetamide achieves optimal balance with 82% unbound fraction [5].

Notably, warhead choice significantly influences in vivo efficacy. Chloroacetamide-based inhibitors like INSCoV-600K(1) demonstrate superior lung tissue penetration (lung/plasma ratio = 6.2) compared to aldehyde inhibitors (ratio = 0.8), correlating with 3.5-log viral load reduction in murine models of coronavirus infection .

Table 3: Electrophilic Warhead Strategies in Mpro Inhibitors

Warhead ClassExample CompoundReaction Mechanismk~inact~/K~i~ (M⁻¹s⁻¹)Selectivity Index (vs. Host Proteases)
ChloroacetamideINSCoV-600K(1)Irreversible alkylation1.2 × 10⁴ [3]>200 [5]
AldehydeGC-376Reversible hemiacetal2.5 × 10³ 45
α-KetoamideBoceprevirReversible hemiketal8.7 × 10² [5]18 [5]
AcrylamidePF-07321332Michael addition3.8 × 10⁴ [9]90 [9]

Properties

Product Name

INSCoV-600K(1)

IUPAC Name

(2R)-2-[N-(2-chloroacetyl)-4-(1,3-thiazol-5-yl)anilino]-N-(4,4-difluorocyclohexyl)-2-pyrimidin-5-ylacetamide

Molecular Formula

C23H22ClF2N5O2S

Molecular Weight

506.0 g/mol

InChI

InChI=1S/C23H22ClF2N5O2S/c24-9-20(32)31(18-3-1-15(2-4-18)19-12-29-14-34-19)21(16-10-27-13-28-11-16)22(33)30-17-5-7-23(25,26)8-6-17/h1-4,10-14,17,21H,5-9H2,(H,30,33)/t21-/m1/s1

InChI Key

QRKLAOHAANYNRH-OAQYLSRUSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C(C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CS4)C(=O)CCl)(F)F

Isomeric SMILES

C1CC(CCC1NC(=O)[C@@H](C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CS4)C(=O)CCl)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.